molecular formula C16H28N2O5 B7814455 2-Methylpropan-2-amine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

2-Methylpropan-2-amine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

Cat. No.: B7814455
M. Wt: 328.40 g/mol
InChI Key: AAJHCRWXTJWNDZ-FVGYRXGTSA-N
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Description

The compound 2-Methylpropan-2-amine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate is a chiral, Boc-protected amino acid ester derivative. Its structure comprises:

  • A tert-butoxycarbonyl (Boc) group at the α-amino position.
  • A furan-2-yl substituent at the β-carbon.
  • A propanoate ester backbone.
  • A 2-methylpropan-2-amine (tert-butylamine) counterion, though evidence indicates that dicyclohexylamine is more commonly associated with this structure .

This compound serves as a key intermediate in peptide synthesis and radiopharmaceutical development due to its stereochemical stability and ease of deprotection under acidic conditions. It is typically synthesized via coupling reactions involving Boc-protected amino acids and amine derivatives, followed by purification via column chromatography .

Properties

IUPAC Name

(2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5.C4H11N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-4(2,3)5/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);5H2,1-3H3/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJHCRWXTJWNDZ-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N.CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N.CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methylpropan-2-amine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate, commonly known as Boc-L-furylalanine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C16H28N2O5
  • Molecular Weight : 328.4 g/mol
  • CAS Number : 881690-67-1

Mechanisms of Biological Activity

The biological activity of Boc-L-furylalanine is primarily attributed to its role as an amino acid derivative. It has been studied for various pharmacological effects:

  • Antimicrobial Activity : Some studies suggest that compounds similar to Boc-L-furylalanine exhibit antimicrobial properties, potentially useful against various pathogens.
  • Neuroprotective Effects : Research indicates that derivatives of amino acids can influence neuronal signaling pathways, offering neuroprotective benefits.
  • Modulation of Metabolic Pathways : The compound may interact with metabolic enzymes, influencing pathways related to energy metabolism and cellular stress responses.

In Vitro Studies

In vitro studies have demonstrated that Boc-L-furylalanine can modulate cellular responses in various assays:

  • Cell Viability Assays : Experiments using different cell lines showed that the compound affects cell proliferation rates, indicating potential applications in cancer therapeutics.
  • Apoptosis Induction : Evidence suggests that Boc-L-furylalanine can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

In Vivo Studies

Preclinical studies have explored the in vivo effects of Boc-L-furylalanine:

  • Animal Models : In rodent models, administration of the compound has shown promise in reducing tumor growth and enhancing survival rates in specific cancer types.
  • Toxicity Assessments : Toxicological evaluations indicate a favorable safety profile at therapeutic doses, although further studies are required to establish long-term safety.

Case Studies

Several case studies have highlighted the therapeutic potential of Boc-L-furylalanine:

  • Case Study on Cancer Treatment : A study involving mice with induced tumors demonstrated significant tumor reduction following treatment with Boc-L-furylalanine, suggesting its efficacy as part of a combination therapy.
  • Neuroprotection in Stroke Models : Another study reported that the compound provided neuroprotective effects in stroke models by reducing oxidative stress markers and improving functional recovery.

Data Tables

Study TypeFindingsReference
In Vitro AssaysInduced apoptosis in cancer cells
In Vivo StudiesReduced tumor growth in rodent models
Toxicity AssessmentFavorable safety profile at therapeutic doses

Scientific Research Applications

Pharmacological Applications

1.1. MAO-B Inhibition

One of the significant pharmacological applications of this compound is its potential as an inhibitor of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Research indicates that derivatives similar to 2-Methylpropan-2-amine have shown promise in enhancing synaptic transmission and long-term potentiation (LTP) without inducing pathological hyperexcitability in neuronal tissues .

Table 1: MAO-B Inhibition Profile of Related Compounds

Compound NameIC50 (µM)SelectivityRemarks
F2MPA5.16>19Partially reversible inhibitor
Clorgyline60MAO-ASelective MAO-A inhibitor
Iproniazid7.0Non-selectivePotent but less selective
L-Deprenyl0.019MAO-BHighly potent MAO-B inhibitor

The compound F2MPA (N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine), closely related to the target compound, demonstrated significant effects on synaptic plasticity, suggesting that similar structures could be explored for cognitive enhancement therapies .

1.2. Cancer Therapeutics

The compound's structural features make it suitable for developing small molecule inhibitors targeting specific cancer pathways. For instance, heteroaryl amides derived from furan compounds have been investigated for their ability to inhibit KIF18A, a motor protein involved in mitosis, which presents a potential target for cancer therapy .

Synthetic Applications

2.1. Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis processes to create chiral centers at the C1 position of various biologically active molecules. The introduction of chirality is crucial in drug development since enantiomers can exhibit different biological activities .

Table 2: Synthetic Pathways Utilizing 2-Methylpropan-2-amine Derivatives

Reaction TypeYield (%)Conditions
Fmoc removal66TFA, water
Boc protection elimination95K reagent at low temperatures

These synthetic methodologies highlight the compound's utility in generating complex molecules with high stereochemical purity.

Biochemical Research

3.1. ADMET Properties Evaluation

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds like 2-Methylpropan-2-amine are critical for assessing their viability as therapeutic agents. Studies indicate favorable ADMET profiles for related furan derivatives, suggesting good intestinal absorption and brain penetration capabilities .

Table 3: ADMET Properties of Related Compounds

Compound NameAbsorptionBrain PenetrationToxicity Level
F2MPAHighModerateLow
Other DerivativesVariableVariableModerate

Conclusion and Future Directions

The applications of 2-Methylpropan-2-amine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate extend across pharmacology, synthetic chemistry, and biochemical research. Its potential as an MAO-B inhibitor opens avenues for cognitive enhancement therapies, while its role in asymmetric synthesis positions it as a valuable building block in drug development.

Future research should focus on optimizing its pharmacological properties and exploring novel synthetic routes to enhance yield and selectivity for targeted applications in medicine.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

Compound Key Features Applications Reference
Target Compound Boc-protected, furan-2-yl substituent, propanoate ester, dicyclohexylamine salt. Peptide synthesis; radiopharmaceutical precursor.
tert-Butyl (S)-2-((Boc)amino)-3-(2-(2-(tosyloxy)ethyl)phenyl)propanoate (31) Phenyl ring with tosyloxyethyl group; Boc protection. LAT1 transporter-targeted drug development.
Methyl (S)-2-((Boc)amino)-3-(7-(dimethylamino)acridin-2-yl)propanoate (Dad, 4) Dimethylaminoacridonyl fluorescent tag. Fluorescent probes for protein labeling.
Ethyl (S)-2-(bis(Boc)amino)-3-(5-(Boc-oxy)-2-(trimethylstannyl)phenyl)propanoate Bis-Boc protection; trimethylstannyl group. PET tracer synthesis for imaging age-related disorders.
(S)-2-Amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid (32) Fluorinated phenyl group; free amino acid. LAT1-targeted anticancer agents.
Key Observations:
  • Substituent Diversity: The furan-2-yl group in the target compound contrasts with phenyl-based substituents in analogues, offering distinct electronic and steric properties.
  • Protection Strategy : Unlike bis-Boc or Fmoc derivatives (e.g., [4326-36-7] ), the target compound uses a single Boc group, simplifying deprotection steps.
  • Counterion Variability : The dicyclohexylamine salt in the target compound improves solubility (1 g/250 mg in organic solvents) compared to free acids or methyl esters .

Analogues :

  • Compound 31: Tosyloxyethyl group introduced via Mitsunobu reaction; purified by HPLC .
  • Compound 4 : Fluorescent tag added via Suzuki coupling; purified by reversed-phase HPLC .
  • Compound 32 : Fluorination via nucleophilic substitution; isolated as HCl salt .
Yield and Purity:
Compound Yield Purity Method
Target Compound 89% 95% Column chromatography
Compound 31 73% >95% HPLC
Compound 10.12 77% >90% Column chromatography (EtOAc/hexanes)

Physicochemical Properties

Property Target Compound Compound 31 Compound 32
Solubility 1 g/250 mg (organic) Insoluble in H₂O Soluble in H₂O (pH 7)
Melting Point Not reported Oil 180–182°C
LogP ~3.2 (estimated) 2.8 -0.5

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